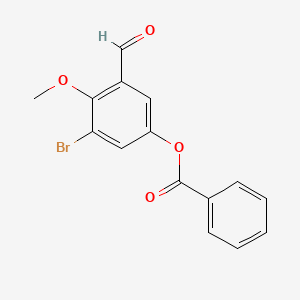
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- is an organic compound that belongs to the class of substituted benzaldehydes This compound features a benzaldehyde core substituted with benzoyloxy, bromo, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- can be achieved through a multi-step process involving the introduction of the benzoyloxy, bromo, and methoxy groups onto the benzaldehyde core. One common method involves the following steps:
Methoxylation: The methoxy group can be introduced by reacting the brominated benzaldehyde with sodium methoxide in methanol.
Benzoylation: The benzoyloxy group can be introduced by reacting the methoxylated product with benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base.
Major Products Formed
Oxidation: 5-(Benzoyloxy)-3-bromo-2-methoxybenzoic acid.
Reduction: 5-(Benzoyloxy)-3-bromo-2-methoxybenzyl alcohol.
Substitution: 5-(Benzoyloxy)-3-amino-2-methoxybenzaldehyde or 5-(Benzoyloxy)-3-thio-2-methoxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and methoxy groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, simpler in structure without the additional substituents.
3-Bromo-2-methoxybenzaldehyde: Lacks the benzoyloxy group.
5-(Benzoyloxy)benzaldehyde: Lacks the bromo and methoxy groups.
Uniqueness
Benzaldehyde, 5-(benzoyloxy)-3-bromo-2-methoxy- is unique due to the combination of substituents, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
147067-67-2 |
|---|---|
Molekularformel |
C15H11BrO4 |
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
(3-bromo-5-formyl-4-methoxyphenyl) benzoate |
InChI |
InChI=1S/C15H11BrO4/c1-19-14-11(9-17)7-12(8-13(14)16)20-15(18)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI-Schlüssel |
ZBQNLZNSAMJMBU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)OC(=O)C2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
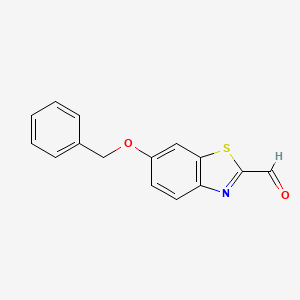
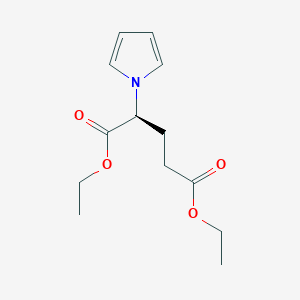
![4,4'-[(2-Hydroxyphenyl)methylene]bis(3,5-dimethylphenol)](/img/structure/B12555956.png)
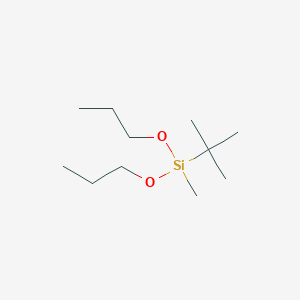

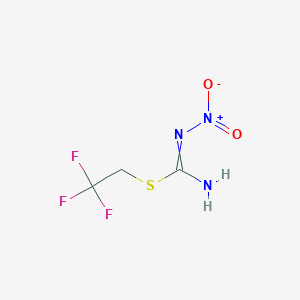
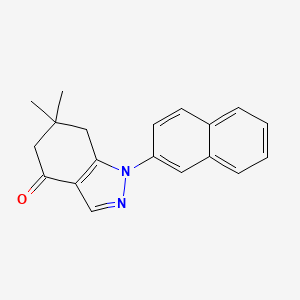
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

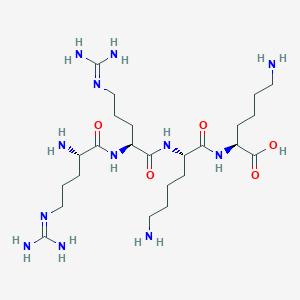
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
